BenchChemオンラインストアへようこそ!

2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Medicinal chemistry CNS drug design Physicochemical property optimization

Procure 2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (2091707-04-7) for SAR-driven kinase programs. It uniquely combines a primary alkyl bromide warhead anchor with an unsubstituted pyrazole hinge-binder motif (TPSA 50.5 Ų, XLogP3 0.6). This fragment-sized (MW 269.10) building block is unavailable from close analogs (4-methyl, thiophene, imidazole). Multi-vendor sourcing (TRC, Life Chemicals) ensures supply redundancy and competitive pricing for hit-to-lead and library synthesis.

Molecular Formula C9H9BrN4O
Molecular Weight 269.1 g/mol
CAS No. 2091707-04-7
Cat. No. B1484368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
CAS2091707-04-7
Molecular FormulaC9H9BrN4O
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN(C(=O)C=C2)CCBr
InChIInChI=1S/C9H9BrN4O/c10-4-7-14-9(15)3-2-8(12-14)13-6-1-5-11-13/h1-3,5-6H,4,7H2
InChIKeyVYVVSAQXSQJTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2091707-04-7): Procurement-Grade Overview for Medicinal Chemistry and Library Design


2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2091707-04-7) is a brominated heterocyclic building block defined by a 2,3-dihydropyridazin-3-one core bearing an N2-(2-bromoethyl) substituent and a C6-(1H-pyrazol-1-yl) group [1]. With a molecular formula of C9H9BrN4O and a molecular weight of 269.10 g·mol⁻¹, it belongs to the broader class of functionalized pyridazinones widely employed in kinase inhibitor programs and covalent probe development [2]. The compound is commercially supplied at ≥95% purity by multiple vendors, including Toronto Research Chemicals (TRC) and Life Chemicals, positioning it as an accessible, off-the-shelf intermediate for structure–activity relationship (SAR) exploration and focused library synthesis [1].

Why 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Cannot Be Casually Swapped with Other Pyridazinone or Pyrazole Building Blocks


The simultaneous presence of a primary alkyl bromide, an unsubstituted N-linked pyrazole, and a dihydropyridazinone carbonyl creates a reactivity and pharmacophore profile that none of its closest commercially available analogs can fully replicate [1]. The 2-bromoethyl side chain serves as a versatile electrophilic handle for nucleophilic displacement or cross-coupling, while the C6-(1H-pyrazol-1-yl) group provides a hydrogen-bond-accepting heterocycle with a topological polar surface area (TPSA) contribution that differs from methyl-, dimethyl-, imidazolyl-, or thiophenyl-substituted variants [1][2]. Substituting the pyrazole with a 4-methylpyrazole (CAS 2092278-65-2) increases molecular weight and lipophilicity (XLogP3), altering both pharmacokinetic prediction and aqueous solubility profiles. Replacing the pyrazole with thiophene (CAS 2090173-91-2) removes the additional nitrogen H-bond acceptor, reducing TPSA from 50.5 Ų to 32.7 Ų and fundamentally changing target-binding potential [1][3]. These structural differences translate into non-interchangeable behavior in parallel medicinal chemistry campaigns, where even minor changes to heterocycle identity or substitution pattern can abolish on-target activity or introduce off-target liabilities.

Quantitative Differentiation Evidence: 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one vs. Its Five Closest Pyridazinone Analogs


Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count Differentiate CNS Multiparameter Optimization (MPO) Profiles from Methyl-Pyrazole and Thiophene Analogs

The target compound exhibits a computed TPSA of 50.5 Ų with 3 hydrogen-bond acceptor sites, placing it in a favorable range for both CNS penetration (typically TPSA < 60–70 Ų) and oral bioavailability (TPSA < 140 Ų) [1]. In contrast, the 4-methylpyrazole analog (CAS 2092278-65-2) retains 3 H-bond acceptors but has a higher molecular weight (283.12 vs. 269.10 g·mol⁻¹), which increases TPSA and shifts the molecule away from the CNS MPO sweet spot . The thiophene analog (CAS 2090173-91-2) drops TPSA to 32.7 Ų with only 2 H-bond acceptors, which may improve membrane permeability but reduces the capacity for specific polar interactions with kinase hinge regions or bromodomain acetyl-lysine binding pockets [2]. The 3,5-dimethylpyrazole analog (CAS 2098039-06-4) carries a molecular weight of 297.15 g·mol⁻¹, a 10.4% increase over the target, further departing from lead-like property space . The imidazole analog (same molecular formula C9H9BrN4O) would alter H-bond donor/acceptor topology despite identical MW, as imidazole N–H can donate a hydrogen bond whereas the pyrazole N is fully substituted .

Medicinal chemistry CNS drug design Physicochemical property optimization

Unsubstituted Pyrazole at C6 Preserves Synthetic Versatility for Downstream N-Functionalization vs. Pre-Methylated Analogs

The target compound features a 1H-pyrazol-1-yl group with no additional substituents on the pyrazole ring, leaving the C3, C4, and C5 positions available for sequential or one-pot functionalization [1]. By contrast, the 4-methylpyrazole analog (CAS 2092278-65-2) blocks the C4 position, and the 3,5-dimethylpyrazole analog (CAS 2098039-06-4) blocks both C3 and C5, severely limiting the scope of late-stage diversification . The unsubstituted pyrazole also offers a lower steric profile, which is critical when the C6-heterocycle must fit into a narrow enzyme pocket—as demonstrated in pyrazolo[3,4-d]pyridazinone covalent FGFR inhibitors where the pyrazole ring occupies the hinge-binding region [2]. The bromoethyl handle at N2 provides an orthogonal reactive site, enabling sequential chemoselective transformations without protecting-group manipulation: SN2 displacement with amines, thiols, or phenols can proceed while the pyrazole remains intact [1].

Synthetic methodology Parallel synthesis Fragment-based drug discovery

Commercial Pricing and Multi-Vendor Availability Enable Competitive Procurement vs. Single-Source Analogs

The target compound (CAS 2091707-04-7) is stocked by at least three independent suppliers: Toronto Research Chemicals (TRC, catalog B166661), Life Chemicals (catalog F1967-8703), and multiple Chinese vendors listed on ChemSrc and Kuujia [1]. Pricing for 100 mg from TRC was $95.00 (2022), while Life Chemicals offered 0.5 g at $318.00 (2023), translating to approximately $636/g vs. $950/g [1]. By contrast, the 4-methylpyrazole analog (CAS 2092278-65-2) and the 3,5-dimethylpyrazole analog (CAS 2098039-06-4) appear with fewer vendor listings, potentially limiting competitive pricing and supply security . The thiophene analog (CAS 2090173-91-2) shares a similar multi-vendor profile but commands higher pricing per gram [2]. Multi-vendor sourcing reduces the risk of single-supplier stockout and enables price benchmarking, which is essential for budget-constrained academic labs and hit-to-lead programs where multiple analogs must be procured simultaneously.

Procurement Vendor comparison Cost efficiency

Halogen Bonding and Covalent Warhead Potential: Bromoethyl Group Provides a Defined Electrophilic Handle Absent in Chloroethyl or Non-Halogenated Pyridazinone Congeners

The 2-bromoethyl substituent functions as a primary alkyl bromide with predictable SN2 reactivity, enabling rational design of covalent inhibitors where the warhead must be positioned at a precise distance from the core pharmacophore [1]. The C–Br bond dissociation energy (approximately 68 kcal·mol⁻¹) and leaving-group ability of bromide (pKa of HBr ≈ –9) make it a more reactive electrophile than the corresponding chloroethyl analog, while avoiding the excessive reactivity and toxicity concerns associated with iodoethyl derivatives [2]. In the pyrazolo[3,4-d]pyridazinone covalent FGFR inhibitor series, the acrylamide warhead is positioned at a similar distance from the hingebinding heterocycle; the bromoethyl group in the target compound could serve as a precursor to acrylamide installation via dehydrohalogenation or as a direct alkylating warhead for cysteine-targeting strategies [3]. The methyl-substituted pyridazinone analog (CAS 89856-45-1) lacks any electrophilic handle, making it unsuitable for covalent inhibitor design .

Covalent inhibitor design Targeted covalent inhibitors Warhead optimization

XLogP3 Lipophilicity of 0.6 Positions Compound in Optimal Lead-Like Space, Distinct from Highly Lipophilic Thiophene (2.9) and Phenyl Analogs

The computed XLogP3 of 0.6 for the target compound places it within the ideal lead-like lipophilicity range (0 < XLogP3 < 3), which correlates with lower promiscuity, reduced hERG liability, and improved aqueous solubility [1]. The thiophene analog (CAS 2090173-91-2) has XLogP3 = 2.9, a nearly 5-fold increase in predicted octanol-water partitioning that may drive higher plasma protein binding and increased metabolic clearance [2]. The 3-bromophenyl analog (CAS 2098007-69-1) also carries XLogP3 = 2.9, confirming that aryl C6 substituents systematically increase lipophilicity [3]. The methylpyridazinone analog (CAS 89856-45-1) lacks sufficient data but is predicted to have a lower XLogP3 due to the absence of the pyrazole ring . Within the context of property-based drug design, the target compound's balanced lipophilicity is a key differentiator: it offers sufficient hydrophobicity for target binding while minimizing the risk of attrition due to poor physicochemical properties.

Drug-likeness Lipophilic efficiency Lead optimization

Molecular Weight of 269.10 g·mol⁻¹ and Rotatable Bond Count of 3 Conform to Fragment/Growing Vector Criteria for Fragment-Based Drug Discovery

At 269.10 g·mol⁻¹ with 3 rotatable bonds and a heavy atom count of 15, the target compound meets the 'rule of three' criteria for fragment-sized screening libraries (MW < 300, rotatable bonds ≤ 3, H-bond acceptors ≤ 3) [1][2]. The 3,5-dimethylpyrazole analog (MW 297.15) approaches the upper limit of fragment space, while the 3-bromophenyl analog (MW 358.03) and the thiophene analog (MW 285.16) exceed or approach the 300 Da threshold [3]. The target compound's compact size, combined with the bromoethyl synthetic handle, makes it an ideal 'growing vector' for fragment elaboration: the bromoethyl group can be displaced to install diverse amine, thiol, or carbon nucleophile fragments in a single step, while the pyrazole and pyridazinone rings provide multiple vectors for structure-guided optimization [4]. This fragment-compatible profile is not shared by larger, more rigid analogs that are better suited to late-stage lead optimization rather than early discovery.

Fragment-based drug discovery Fragment growing Library design

Optimized Application Scenarios for 2-(2-Bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Based on Quantitative Differentiation Evidence


Covalent Kinase Inhibitor Fragment Growing: Bromoethyl Handle as Warhead Installation Point

The compound's primary alkyl bromide at the N2 position serves as an electrophilic anchor for installing acrylamide, vinyl sulfonamide, or chloroacetamide warheads via SN2 displacement with appropriately functionalized amines [1]. The unsubstituted C6-pyrazole provides an unencumbered hinge-binding motif, as demonstrated in the pyrazolo[3,4-d]pyridazinone FGFR inhibitor series where pyrazole nitrogen atoms engage the kinase hinge region [2]. The TPSA of 50.5 Ų and XLogP3 of 0.6 predict acceptable cell permeability for target engagement while minimizing off-target accumulation [1]. This scenario exploits the compound's unique combination of a reactive bromoethyl handle and an unsubstituted pyrazole, a pairing absent in methyl-, thiophene-, and phenyl-substituted analogs.

Fragment-Based Library Design and DNA-Encoded Library (DEL) Synthesis

The molecular weight of 269.10 g·mol⁻¹ and 3 rotatable bonds position this compound within the Rule of Three fragment space [3]. The bromoethyl group enables on-DNA coupling via SN2 or cross-coupling chemistry without requiring additional protecting group steps, while the pyrazole and pyridazinone rings offer multiple diversity points for subsequent library expansion [1]. The multi-vendor availability at competitive pricing ($636–$950/g) makes bulk procurement feasible for large library synthesis campaigns [4]. Analogs with higher MW (e.g., 3,5-dimethyl at 297.15) or higher lipophilicity (thiophene at XLogP3 2.9) are less suitable for fragment library inclusion due to property inflation.

Bromodomain and Epigenetic Probe Development: Pyrazole-Containing Acetyl-Lysine Mimetic Scaffolds

The C6-(1H-pyrazol-1-yl) group, with its two nitrogen atoms positioned analogously to the acetyl-lysine amide, can function as an acetyl-lysine mimetic for bromodomain inhibition [5]. The balanced TPSA of 50.5 Ų and low XLogP3 of 0.6 align with the physicochemical profile of known bromodomain chemical probes [1]. The bromoethyl group can be elaborated to introduce substituents that reach into the acetyl-lysine binding pocket periphery. The imidazole analog, while isosteric, introduces an N–H donor that may alter binding mode; the thiophene analog lacks the second nitrogen entirely, abolishing the bidentate H-bond acceptor motif .

Parallel Medicinal Chemistry SAR Campaigns Requiring Multi-Vendor Supply Security

For hit-to-lead programs that demand rapid procurement of multiple analogs for parallel SAR, the target compound's availability from at least three independent vendors (TRC, Life Chemicals, and Chinese suppliers) provides supply chain redundancy and competitive pricing [4]. The 4-methyl and 3,5-dimethyl analogs, each listed by fewer vendors, risk supply interruption that could delay critical SAR timelines. The price range of $636–$950/g compares favorably with thiophene and bromophenyl analogs, which command similar or higher per-gram pricing from fewer sources [4]. This scenario is particularly relevant for CRO-managed medicinal chemistry programs where procurement logistics directly impact project milestones.

Quote Request

Request a Quote for 2-(2-bromoethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.